

MRS2179: A Comparative Review of its Efficacy in Preclinical Disease Models

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Compound of Interest

Compound Name: MRS2179 tetrasodium

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the P2Y1 receptor antagonist, MRS2179, and its therapeutic potential as demonstrated in various preclinical disease models. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating purinergic signaling and developing novel therapeutics.

Executive Summary

MRS2179 is a selective and competitive antagonist of the P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP). Activation of the P2Y1 receptor is critically involved in the initial stages of platelet aggregation, making it a key target for anti-thrombotic therapies. Beyond its role in hemostasis, the P2Y1 receptor is implicated in a range of pathophysiological processes, including inflammation and neuronal injury. This guide summarizes the quantitative efficacy of MRS2179 in models of thrombosis, intimal hyperplasia, and traumatic brain injury, providing a comparative analysis with other P2Y1 antagonists.

Comparative Efficacy of P2Y1 Receptor Antagonists

The following table summarizes the in vitro potency of MRS2179 and its key alternatives, MRS2500 and MRS2279, at the P2Y1 receptor.

Compound	Target(s)	Action	Ki (nM)	IC50 (nM)	Species	Reference
MRS2179	P2Y1 Receptor	Competitive Antagonist	84	-	Human	[1]
P2Y1 Receptor	Competitive Antagonist	-	1150 (P2X1)	Rat	[2]	
MRS2500	P2Y1 Receptor	Competitive Antagonist	0.78	0.95	Human	[3]
MRS2279	P2Y1 Receptor	Competitive Antagonist	2.5	51.6	Human	
P2Y1 Receptor	Competitive Antagonist	13	-	Human	[1]	

Efficacy of MRS2179 in Disease Models

Thrombosis

The P2Y1 receptor plays a crucial role in ADP-induced platelet aggregation and thrombus formation. MRS2179 has demonstrated significant efficacy in various preclinical models of thrombosis.

Quantitative Data

Disease Model	Animal Model	Treatment	Key Findings	Reference
Ferric Chloride-Induced Arterial Thrombosis	Mouse	MRS2179	Significantly less arterial thrombosis compared to controls.[4]	[4]
Venous Thrombosis (Wessler model)	Rat	MRS2179	Slightly but significantly inhibited venous thrombosis.[4]	[4]
Systemic Thromboembolism (collagen and epinephrine-induced)	Mouse	MRS2179 (i.v.)	Increased resistance to thromboembolism.	[5]
Electrolytic Damage-Triggered Carotid Artery Thrombosis	Cynomolgus Monkey	MRS2500	Reduced thrombus weight by $57 \pm 1\%$ at $0.09 \text{ mg/kg} + 0.14 \text{ mg/kg/h IV}$ and $88 \pm 1\%$ at $0.45 \text{ mg/kg} + 0.68 \text{ mg/kg/h IV}$.	[6]

Experimental Protocol: Ferric Chloride-Induced Arterial Thrombosis in Mice[7][8][9][10]

- **Animal Preparation:** Anesthetize mice (e.g., C57BL/6) with a suitable anesthetic (e.g., ketamine/xylazine).
- **Surgical Procedure:** Make a midline cervical incision to expose the common carotid artery. Carefully dissect the artery from the surrounding tissues.
- **Injury Induction:** Apply a filter paper saturated with ferric chloride (FeCl_3) solution (typically 5-10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

- **Thrombus Formation Monitoring:** Monitor blood flow using a Doppler flow probe placed distal to the injury site. The time to complete occlusion of the artery is recorded as the primary endpoint. Alternatively, intravital microscopy can be used to visualize thrombus formation in real-time.
- **Drug Administration:** Administer MRS2179 or vehicle control intravenously (i.v.) or intraperitoneally (i.p.) at a specified time before or after the induction of injury.

Intimal Hyperplasia

Intimal hyperplasia, the thickening of the innermost layer of a blood vessel, is a common cause of vein graft failure. MRS2179 has been shown to mitigate this process by inhibiting the proliferation and migration of vascular smooth muscle cells (VSMCs).

Quantitative Data

Disease Model	Animal Model	Treatment	Key Findings	Reference
Vein Graft Remodeling	Mouse	MRS2179 (i.p., every other day for 3 weeks)	Significantly less intimal hyperplasia compared to controls.[11] Reduced macrophage migration.[11] Decreased expression of IL-1 β and TNF- α . [11]	[11]
Flow-Regulated Intimal Hyperplasia in Vein Grafts	Mouse	-	The area of neointimal formation was 74% larger in the low flow group compared to the high flow group after 42 days.	[12]
Autologous Venous Graft Intimal Hyperplasia	Mouse	-	Percentage lumen narrowing increased from 7.8% at 1 week to 23.9% at 16 weeks.	[13]

Experimental Protocol: Vein Graft Intimal Hyperplasia in Mice[12][14][15]

- Animal Preparation: Anesthetize mice (e.g., C57BL/6J) with a suitable anesthetic.
- Surgical Procedure: Harvest a segment of the inferior vena cava or external jugular vein from a donor mouse. Perform an end-to-end anastomosis of the vein graft into the common carotid artery of the recipient mouse.

- Drug Administration: Administer MRS2179 or vehicle control intraperitoneally every other day for a specified period (e.g., 3 weeks).[\[11\]](#)
- Tissue Harvesting and Analysis: After a set period (e.g., 4 weeks), euthanize the mice and perfuse-fix the vascular tissue.[\[11\]](#) Embed the vein grafts in paraffin and section for histological analysis (e.g., Hematoxylin and Eosin staining, Masson's trichrome staining).
- Morphometric Analysis: Quantify the extent of intimal hyperplasia by measuring the intima-to-media ratio or the total neointimal area using image analysis software.

Traumatic Brain Injury (TBI)

Following a traumatic brain injury, the release of ATP into the extracellular space can trigger neuroinflammation through the activation of microglial cells via P2Y1 receptors. MRS2179 has demonstrated anti-inflammatory effects in a rat model of TBI.

Quantitative Data

Disease Model	Animal Model	Treatment	Key Findings	Reference
Cerebral Contusion Injury	Rat	MRS2179 (in situ administration via osmotic pump)	Significantly suppressed Galectin 3 levels (a marker of microglia) on post-injury days 1 and 3 ($p < 0.05$). [16][17] Failed to improve behavioral outcome.[16][17]	[16][17]
Diffuse Traumatic Brain Injury	Rat	-	Significant increase in 18 out of 27 inflammatory biomarkers (chemokines, cytokines, and growth factors) in the first 6 hours post-injury.	[18]

Experimental Protocol: Controlled Cortical Impact (CCI) in Rats[19][20][21][22]

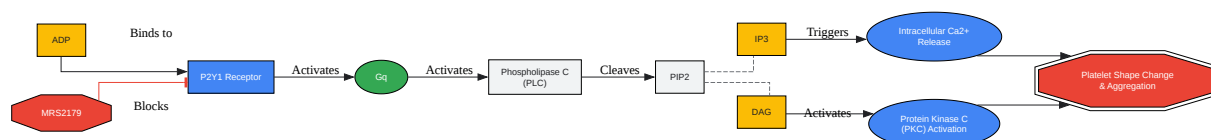
- Animal Preparation: Anesthetize rats (e.g., Sprague-Dawley) and mount them in a stereotaxic frame.
- Surgical Procedure: Perform a craniotomy over the desired cortical region (e.g., parietal cortex) to expose the dura mater.
- Injury Induction: Use a pneumatic or electromagnetic impactor device to deliver a controlled cortical impact of a specific depth, velocity, and dwell time.
- Drug Administration: Administer MRS2179 or vehicle control directly to the contused tissue via a subcutaneously implanted osmotic pump.[16][17]

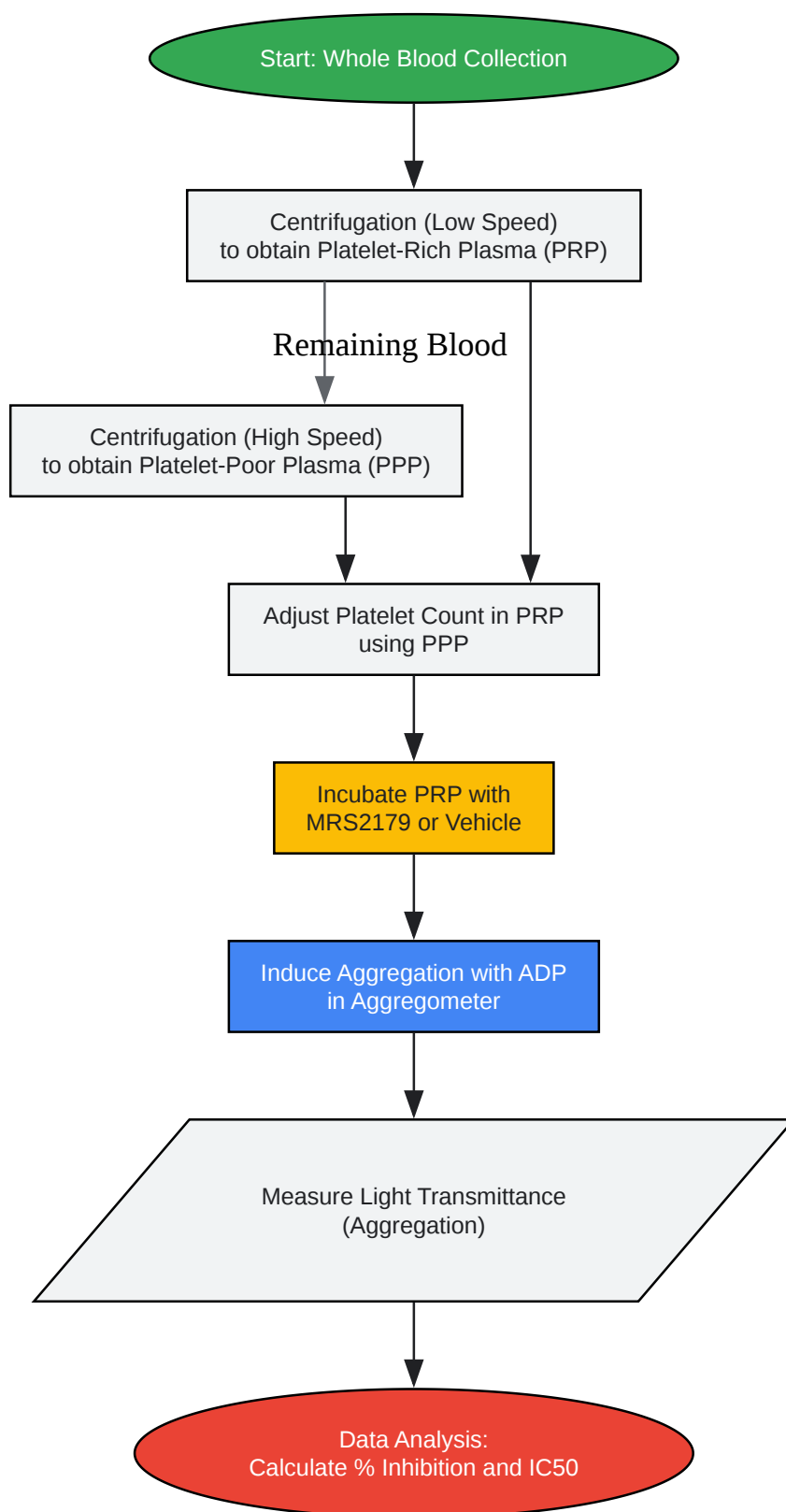
- **Post-Injury Assessment:** At various time points post-injury, assess neurological function using behavioral tests (e.g., beam walk test, neurological score).
- **Histological and Molecular Analysis:** Euthanize the animals and collect brain tissue for analysis of inflammatory markers (e.g., immunohistochemistry for Galectin 3, ELISA for cytokines).

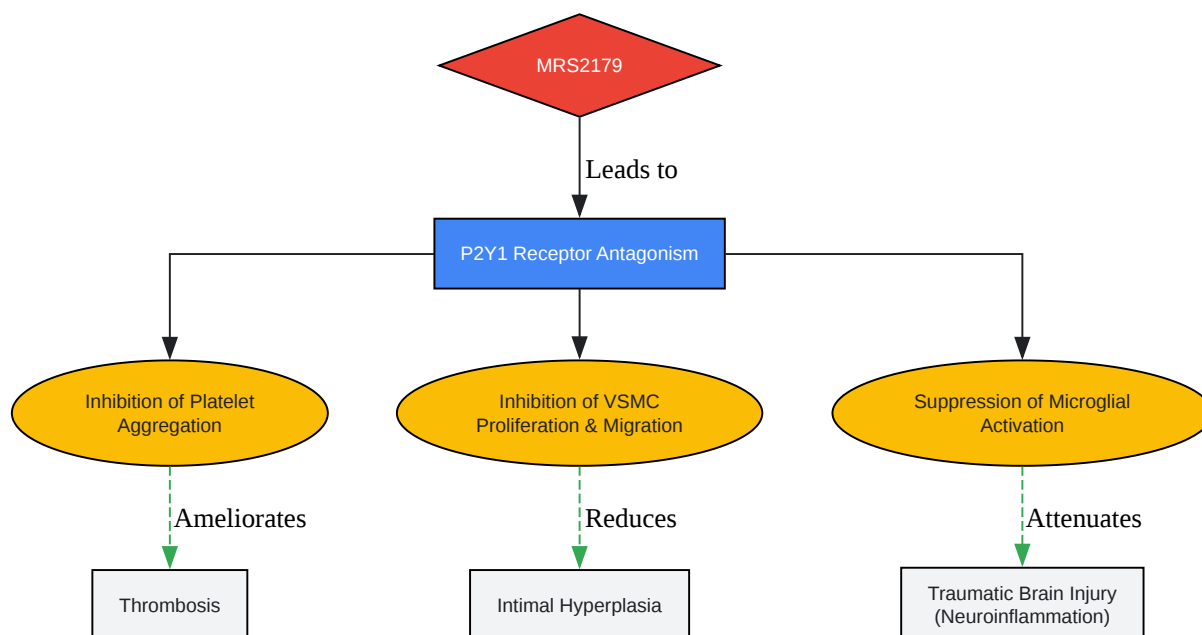
Signaling Pathways and Experimental Workflows

P2Y1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the P2Y1 receptor.







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